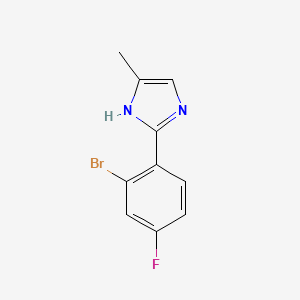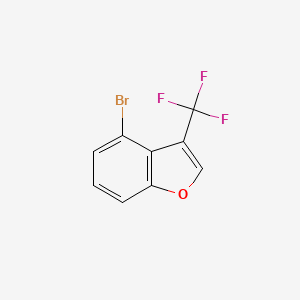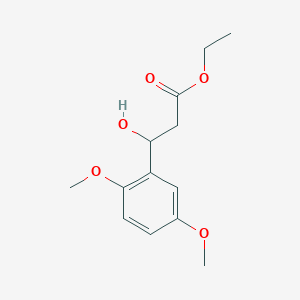![molecular formula C17H13N3O2 B13690019 3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound with significant potential in various scientific fields. It is known for its structural complexity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid methyl ester with sodium hydroxide in a solvent such as 1-butanol. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, the reaction mixture is treated with hydrochloric acid to precipitate the product, which is then filtered, washed, and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can modulate various biological processes, including cell growth and differentiation .
類似化合物との比較
Similar Compounds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Shares structural similarities and is used in similar applications.
Para-aminobenzoic acid (PABA): Known for its versatility in pharmaceuticals and as a building block for various compounds.
Uniqueness
3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid stands out due to its specific inhibitory effects on tyrosine kinases and its potential therapeutic applications in treating leukemia. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development.
特性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
3-(4-pyrimidin-5-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-2-1-3-16(8-13)20-15-6-4-12(5-7-15)14-9-18-11-19-10-14/h1-11,20H,(H,21,22) |
InChIキー |
CJDKWRYHSWQSKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CN=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)


![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)




